4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the carbohydrazide intermediate. This intermediate is then reacted with 3-bromobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound’s unique structure may make it useful in studying biochemical pathways and interactions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
Uniqueness
Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development .
Properties
CAS No. |
303087-31-2 |
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Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-3-1-2-16(12-17)22(28)30-20-8-4-15(5-9-20)13-25-26-21(27)14-29-19-10-6-18(24)7-11-19/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
HZXVXACWCFNNRD-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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